

# Lactimidomycin: A Technical Guide to a 12-Membered Macrolide with Therapeutic Potential

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## Compound of Interest

Compound Name: *Lactimidomycin*

Cat. No.: B1249191

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## Introduction

**Lactimidomycin** is a naturally occurring polyketide macrolide with a unique 12-membered lactone ring structure.<sup>[1]</sup> First isolated from the bacterium *Streptomyces amphibiosporus*, this glutarimide-containing compound has garnered significant interest within the scientific community due to its potent and diverse biological activities.<sup>[1]</sup> **Lactimidomycin** is a powerful inhibitor of eukaryotic translation elongation, a fundamental cellular process, which underpins its notable anticancer, antiviral, and antifungal properties. This technical guide provides a comprehensive overview of **lactimidomycin**, consolidating key data on its biological activities, detailing experimental protocols for its study, and visualizing its mechanism of action and biosynthesis.

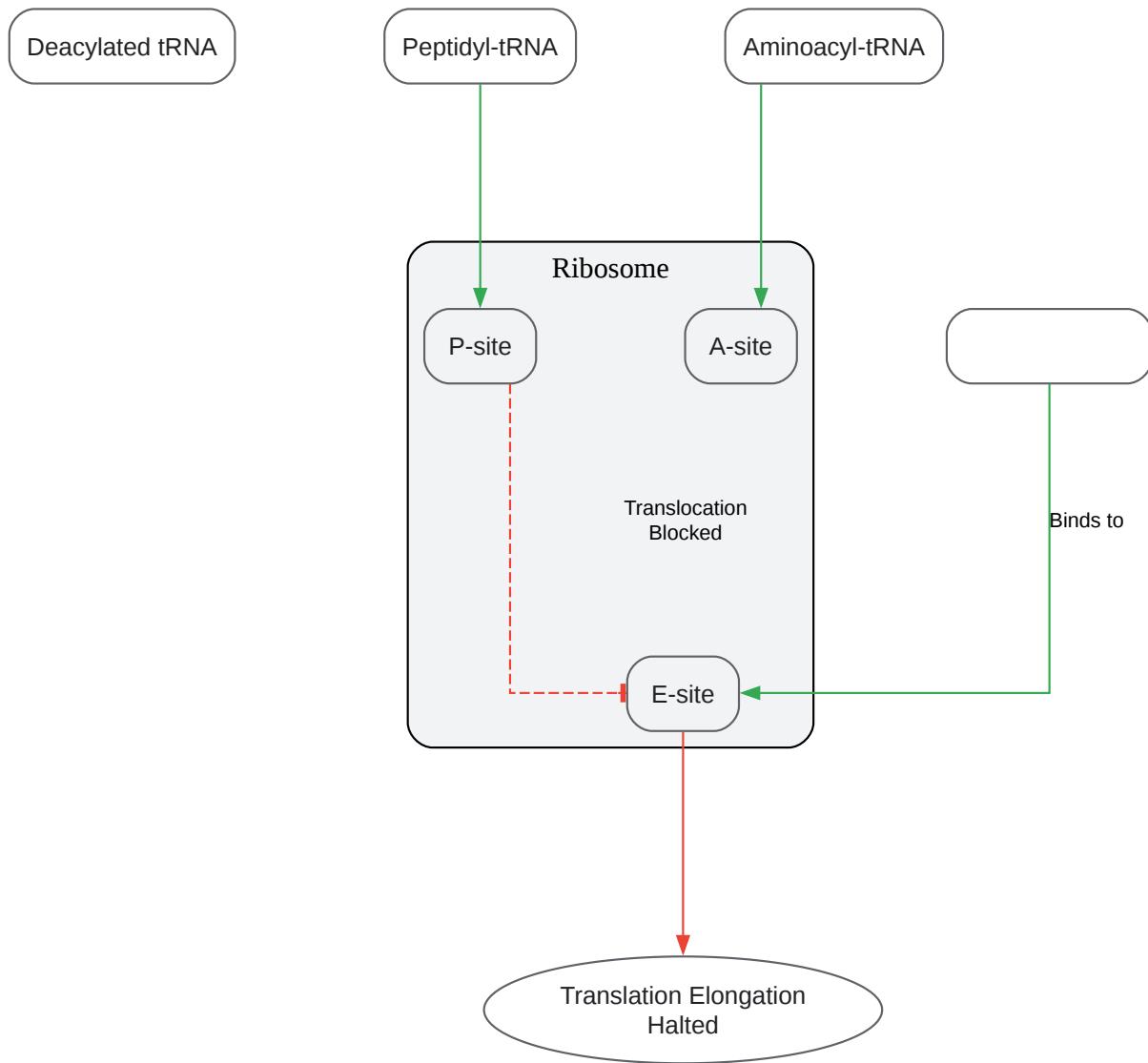
## Physicochemical Properties and Structure

**Lactimidomycin** presents as a white powder and is soluble in dimethyl sulfoxide (DMSO). Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{26}H_{35}NO_6$	<a href="#">[2]</a>
Molar Mass	457.56 g/mol	<a href="#">[2]</a>
Appearance	White powder	<a href="#">[3]</a>
Solubility	Soluble in DMSO	<a href="#">[3]</a>
CAS Number	134869-15-1	<a href="#">[2]</a> <a href="#">[4]</a>

## Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

**Lactimidomycin** exerts its biological effects by potently inhibiting protein synthesis in eukaryotic cells.[\[4\]](#) Specifically, it targets the elongation phase of translation. The compound binds to the E-site (exit site) of the 60S ribosomal subunit, preventing the translocation of tRNA from the P-site (peptidyl site) to the E-site. This action effectively stalls the ribosome, halting the polypeptide chain elongation process.[\[3\]](#) The binding affinity of **lactimidomycin** to the 60S ribosomal subunit is high, with a dissociation constant (Kd) of 500 nM.[\[1\]](#)



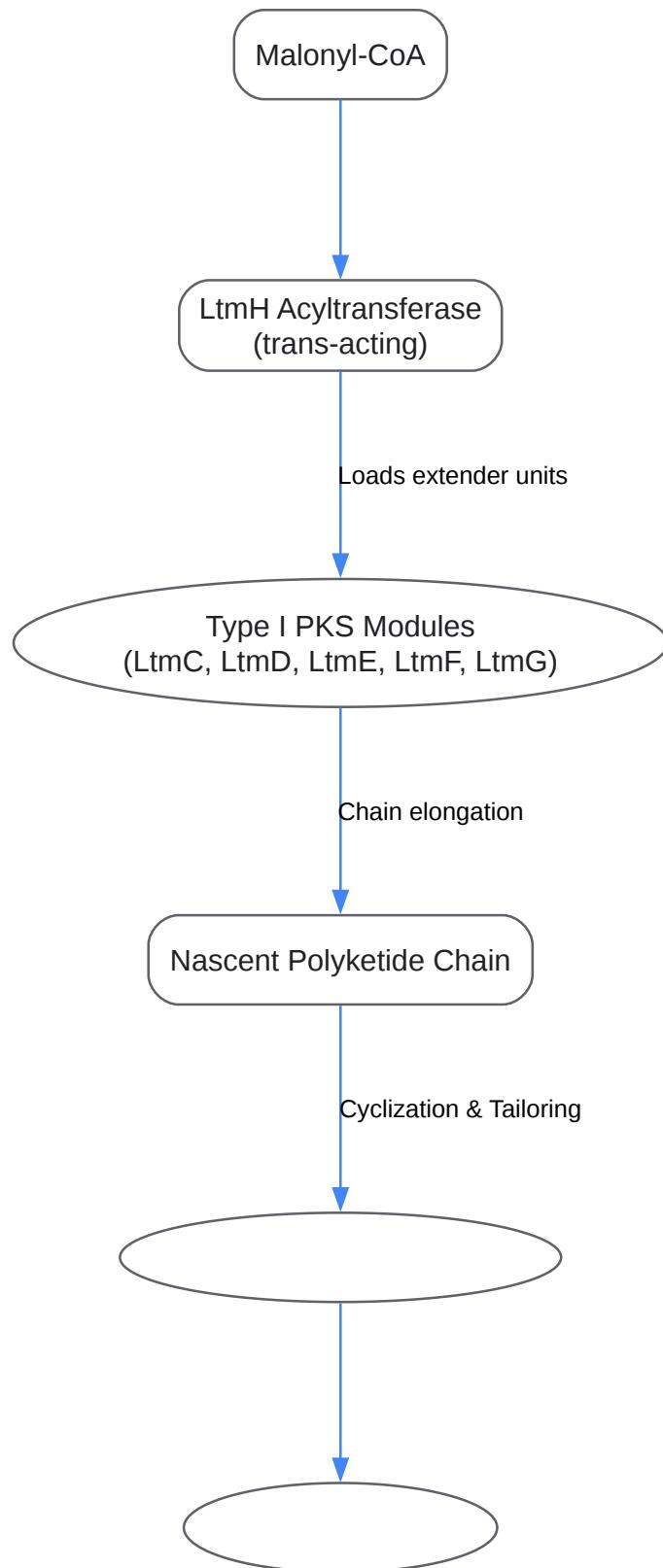
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Caption: Mechanism of **Lactimidomycin** Action.

## Biosynthesis of Lactimidomycin

The biosynthesis of **lactimidomycin** in *Streptomyces amphibiosporus* involves a type I polyketide synthase (PKS) system. The core structure is assembled through the iterative

condensation of malonyl-CoA extender units. The following diagram illustrates the proposed biosynthetic pathway.



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Caption: **Lactimidomycin** Biosynthesis Pathway.

## Biological Activity

### Anticancer Activity

**Lactimidomycin** exhibits potent cytotoxic effects against a range of cancer cell lines, with  $IC_{50}$  values often in the low nanomolar range. Its activity against various human cancer cell lines is summarized below. Notably, higher concentrations are required to inhibit the growth of non-tumorigenic cell lines such as MCF-10A, suggesting a degree of selectivity for cancer cells.

Cell Line	Cancer Type	$IC_{50}$ (nM)	Reference
HeLa	Cervical Cancer	37.82	<a href="#">[1]</a>
Hs 579T	Breast Cancer	Low nM range	<a href="#">[1]</a>
HCC 1937	Breast Cancer	Low nM range	<a href="#">[1]</a>
HCC 1395	Breast Cancer	Low nM range	<a href="#">[1]</a>
HCC 2218	Breast Cancer	Low nM range	<a href="#">[1]</a>
BT 474	Breast Cancer	Low nM range	<a href="#">[1]</a>
MCF 7	Breast Cancer	Low nM range	<a href="#">[1]</a>
MDA-MB-231	Breast Cancer	Low nM range	<a href="#">[1]</a>

### Antiviral Activity

**Lactimidomycin** has demonstrated broad-spectrum antiviral activity against several RNA viruses. By inhibiting the host cell's translation machinery, it effectively disrupts the replication of viruses that rely on host protein synthesis.

Virus	Family	EC <sub>50</sub> /EC <sub>90</sub>	Reference
Dengue Virus 2 (DENV-2)	Flaviviridae	EC <sub>90</sub> = 0.4 $\mu$ M	[1]
Kunjin Virus	Flaviviridae	Potent Inhibition	[5]
Modoc Virus	Flaviviridae	Potent Inhibition	[5]
Vesicular Stomatitis Virus (VSV)	Rhabdoviridae	Potent Inhibition	[5]
Poliovirus 1	Picornaviridae	Potent Inhibition	[5]

## Experimental Protocols

### In Vitro Translation Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of **lactimidomycin** on protein synthesis in a cell-based assay.

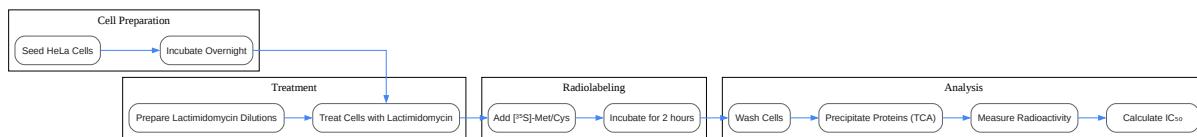
#### Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
- **Lactimidomycin** stock solution (in DMSO)
- [<sup>35</sup>S]-Methionine/Cysteine mix
- Trichloroacetic acid (TCA)
- Scintillation counter

#### Procedure:

- Seed HeLa cells in a 24-well plate at a density of  $1 \times 10^5$  cells/well and incubate overnight.
- Prepare serial dilutions of **lactimidomycin** in culture medium.

- Remove the existing medium from the cells and add the medium containing different concentrations of **lactimidomycin**. Include a DMSO vehicle control.
- Incubate the cells for 2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add [<sup>35</sup>S]-Methionine/Cysteine mix to each well to a final concentration of 10 µCi/mL.
- Incubate for an additional 2 hours.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and precipitate the proteins with 10% TCA on ice for 30 minutes.
- Wash the protein pellet twice with ice-cold acetone.
- Solubilize the protein pellet and measure the incorporated radioactivity using a scintillation counter.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of **lactimidomycin** concentration.

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Caption: In Vitro Translation Inhibition Workflow.

## Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of **lactimidomycin** on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Appropriate cell culture medium with 10% FBS
- **Lactimidomycin** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a suitable density (e.g.,  $5 \times 10^3$  cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of **lactimidomycin** in culture medium.
- Replace the medium with the **lactimidomycin** dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plate for 24-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
- Visually confirm the formation of purple formazan crystals.
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Antiviral Plaque Reduction Assay

This protocol details a plaque reduction assay to evaluate the antiviral activity of **lactimidomycin**.

### Materials:

- Susceptible host cells (e.g., Vero cells)
- Virus stock (e.g., Dengue virus 2)
- Cell culture medium with 2% FBS
- **Lactimidomycin** stock solution (in DMSO)
- Agarose or methylcellulose overlay medium
- Crystal violet staining solution

### Procedure:

- Seed host cells in 6-well plates to form a confluent monolayer.
- Prepare serial dilutions of the virus stock.
- Prepare different concentrations of **lactimidomycin** in culture medium.
- Pre-incubate the virus dilutions with the **lactimidomycin** solutions for 1 hour at 37°C.
- Infect the cell monolayers with the virus-**lactimidomycin** mixtures. Include a virus-only control.
- Incubate for 1-2 hours to allow for viral adsorption.
- Remove the inoculum and overlay the cells with the agarose or methylcellulose medium containing the respective concentrations of **lactimidomycin**.

- Incubate the plates until plaques are visible (typically 3-7 days).
- Fix the cells with 10% formalin and stain with crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
- Determine the EC<sub>50</sub> value.

## Conclusion

**Lactimidomycin** stands out as a promising natural product with a unique 12-membered lactone ring and potent biological activities. Its well-defined mechanism of action, involving the inhibition of eukaryotic translation elongation, provides a strong rationale for its observed anticancer and broad-spectrum antiviral effects. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of **lactimidomycin** and its analogs. Future research should focus on expanding the evaluation of its efficacy against a wider range of cancer types and viruses, as well as on optimizing its pharmacological properties for potential clinical applications.

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